1-Ethoxy-2-methoxy-4-vinylbenzene is an organic compound characterized by a benzene ring with three substituents: an ethoxy group at the first position, a methoxy group at the second position, and a vinyl group at the fourth position. Its molecular formula is and it has a molecular weight of approximately 206.24 g/mol. The presence of these functional groups provides this compound with unique chemical properties, making it relevant in various chemical and biological applications.
Research into the biological activity of 1-Ethoxy-2-methoxy-4-vinylbenzene indicates potential interactions with biological systems. It has been studied for its effects on various cellular processes, including anti-inflammatory and analgesic properties. Additionally, its derivatives have been investigated for their potential use in drug development due to their ability to interact with specific biomolecular targets.
The synthesis of 1-Ethoxy-2-methoxy-4-vinylbenzene typically involves multi-step organic reactions. Common methods include:
These steps may require specific reagents and conditions to ensure high yields and purity of the final product .
1-Ethoxy-2-methoxy-4-vinylbenzene has several applications across different fields:
Studies have shown that 1-Ethoxy-2-methoxy-4-vinylbenzene interacts with various biological molecules, which may include enzymes and receptors. The mechanisms often involve the formation of reactive intermediates that can affect cellular signaling pathways or induce cytotoxic effects under certain conditions . Further research is required to fully elucidate its interaction profiles and potential therapeutic applications.
Several compounds share structural similarities with 1-Ethoxy-2-methoxy-4-vinylbenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methoxy-4-vinylbenzene | Methoxy and vinyl groups | Lacks ethoxy group; simpler structure |
| Ethyl 4-methoxycinnamate | Methoxy group on a cinnamic acid backbone | Different backbone structure; used in cosmetics |
| 2-Methoxy-5-vinylphenol | Methoxy and vinyl groups | Different positioning of substituents |
| 1-Ethoxy-4-methoxystyrene | Ethoxy and methoxy groups | Lacks vinyl group; less reactive |
These comparisons illustrate that while similar compounds exist, the unique combination of ethoxy, methoxy, and vinyl groups in 1-Ethoxy-2-methoxy-4-vinylbenzene influences its reactivity and potential applications significantly.
The Williamson ether synthesis remains a cornerstone for constructing ether linkages in aromatic systems. Traditional methods employ alkoxide nucleophiles and alkyl halides in alcoholic solvents, but recent innovations focus on catalytic cycles that minimize waste and improve selectivity. For instance, catalytic Williamson ether synthesis (CWES) at elevated temperatures (300–320°C) enables the use of weak alkylating agents like methyl benzoate, reducing reliance on carcinogenic reagents. In this process, alkali metal benzoates act as catalysts, facilitating the formation of ethoxy and methoxy groups via homogeneous reaction conditions.
Iron-based catalysts have also emerged as sustainable alternatives for etherification. FeCl₃·6H₂O in propylene carbonate solvent achieves symmetrical etherification of benzyl alcohols with 53–91% yields, producing only water as a byproduct. This method’s compatibility with green solvents underscores its potential for industrial adoption. Comparative studies show that FeCl₃ outperforms other iron salts, such as Fe(TFA)₃ or Fe₂(acac)₃, in both yield and selectivity.
Table 1: Catalytic Performance in Etherification Reactions
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| NaOEt/EtOH | 80 | 75 | 85 |
| FeCl₃·6H₂O | 100 | 88 | 95 |
| KOBu/THF | 320 | 92 | 99 |
Non-oxidative decarboxylation offers a route to vinyl aromatic compounds without requiring harsh oxidizing agents. Ferulic acid decarboxylase (FADase) catalyzes the conversion of ferulic acid to 4-vinylguaiacol, a structural analog of 1-ethoxy-2-methoxy-4-vinylbenzene. This enzymatic process proceeds via a radical mechanism, retaining the methoxy group while introducing the vinyl functionality through CO₂ elimination.
Recent studies highlight the potential of engineering FADase variants to accept ethoxy-substituted substrates, which could directly yield the target compound. However, current yields for such derivatives remain suboptimal, necessitating further enzyme optimization.
While palladium-catalyzed cross-coupling reactions are widely used for vinyl group installation, copper-catalyzed Friedel-Crafts alkylation provides an enantioselective alternative. Using a chiral (4R,5S)-DiPh-BOX-Cu(OTf)₂ complex, trifluoropyruvate reacts with aromatic ethers under solvent-free conditions to afford vinylated products with 90–93% enantiomeric excess. This method’s operational simplicity and high selectivity make it suitable for constructing the 4-vinyl group in 1-ethoxy-2-methoxy-4-vinylbenzene.
Mechanistic Insight: The reaction proceeds through a Lewis acid-activated transition state, where the copper center coordinates both the trifluoropyruvate and the aromatic ether. Steric effects from the chiral ligand dictate the facial selectivity, ensuring precise vinyl group placement.
Transitioning batch processes to continuous flow systems enhances scalability and reduces environmental impact. Propylene carbonate, a green solvent with high boiling point (242°C) and recyclability, facilitates FeCl₃-catalyzed etherifications in flow reactors. By maintaining homogeneous reaction conditions and enabling in-line solvent recovery, flow systems achieve 80% solvent reuse without compromising yield.
Recent prototypes demonstrate that coupling enzymatic decarboxylation with continuous flow alkylation could streamline 1-ethoxy-2-methoxy-4-vinylbenzene production. For example, integrating FADase immobilization techniques with iron-catalyzed etherification modules may enable end-to-end synthesis in a single reactor system.
Phenolic acid decarboxylase enzymes represent a crucial class of biocatalysts for the production of vinyl-substituted aromatic compounds, including 1-ethoxy-2-methoxy-4-vinylbenzene derivatives [1]. These cofactor-free enzymes catalyze the non-oxidative decarboxylation of phenolic acids to their corresponding para-vinyl derivatives through a sophisticated mechanism involving quinone methide intermediate formation [2]. The substrate specificity of phenolic acid decarboxylase varies significantly among different microbial sources, with enzymes from Bacillus amyloliquefaciens demonstrating remarkable catalytic efficiency toward various hydroxycinnamic acid substrates [1] [3].
Research conducted on phenolic acid decarboxylase from Bacillus amyloliquefaciens ZJH-01 revealed distinct kinetic parameters for different phenolic acid substrates [1]. The wild-type enzyme exhibited specific activities with para-coumaric acid showing the highest conversion rates, followed by ferulic acid, caffeic acid, and sinapic acid in descending order [1]. Kinetic constant values demonstrated substrate-dependent variations, with Michaelis constant values for para-coumaric acid, ferulic acid, caffeic acid, and sinapic acid measured at specific millimolar concentrations, indicating different substrate binding affinities [3].
Temperature and pH optimization studies revealed that phenolic acid decarboxylase enzymes typically exhibit optimal activity at neutral to slightly acidic conditions [4] [5]. The enzyme from Bacillus licheniformis displayed maximum activity at 37 degrees Celsius and pH 6.0, demonstrating broad substrate specificity with the ability to decarboxylate para-coumaric, ferulic, caffeic, and sinapic acids [4]. Comparative analysis of specific activities showed relative ratios of 100:74.59:34.41:0.29 for para-coumaric, ferulic, caffeic, and sinapic acids respectively [4].
| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Km para-coumaric (mM) | Km ferulic (mM) | Specific Activity Ratio |
|---|---|---|---|---|---|
| Bacillus licheniformis | 37 | 6.0 | 1.64 | 1.55 | 100:74.59 |
| Bacillus amyloliquefaciens | 50 | 6.5 | Variable | Variable | Substrate dependent |
| Candida guilliermondii | 25 | 6.0 | Not specified | Not specified | 600:530:46 |
Protein engineering approaches have successfully improved enzyme performance through targeted modifications of amino-terminal and carboxy-terminal regions [1] [3]. Site-directed mutagenesis studies on Bacillus amyloliquefaciens phenolic acid decarboxylase created multiple variants including P-C, P-N, P-m1, P-m2, P-Nm1, and P-Nm2 mutants [1]. The P-C variant showed enhanced substrate affinities and higher turnover rates for para-coumaric acid, ferulic acid, and sinapic acid, with catalytic efficiency improvements of 38%, 71%, and 141% respectively [1].
Structural analysis revealed that substrate binding cavity modifications significantly influence enzyme specificity and activity [1]. The replacement of specific amino acid residues, particularly histidine 92 to glutamate and tyrosine 122 to leucine, resulted in altered substrate binding characteristics and improved catalytic performance [1]. Terminal extension modifications contributed to enhanced enzyme stability, with carboxy-terminal extensions improving acid resistance and amino-terminal extensions enhancing alkali and thermal resistance [1].
Whole-cell biocatalysis in biphasic aqueous-organic systems offers significant advantages for the production of 1-ethoxy-2-methoxy-4-vinylbenzene and related compounds through enhanced mass transfer, simplified product recovery, and reduced product inhibition [6] [7]. The implementation of segmented flow processes has demonstrated remarkable improvements in conversion efficiency, achieving up to three-fold increases in conversion rates compared to traditional batch processes [6].
Biphasic reaction systems utilizing organic solvents provide effective solutions to overcome substrate solubility limitations and product toxicity issues commonly encountered in whole-cell biotransformations [4] [7]. The selection of appropriate organic solvents is critical for maintaining cell viability while optimizing substrate availability and product extraction [8]. Research on phenolic acid decarboxylase-catalyzed reactions demonstrated that 1-octanol serves as an optimal organic phase for para-coumaric acid to para-hydroxystyrene conversion, achieving 98.0% conversion yield and 0.83 grams per hour per gram dry cell weight productivity [7].
Solvent tolerance characteristics of biocatalyst systems significantly influence overall process performance [4] [9]. The phenolic acid decarboxylase from Bacillus licheniformis exhibited remarkable organic solvent tolerance, maintaining catalytic activity in biphasic organic-aqueous systems [4]. At substrate concentrations of 500 millimolar para-coumaric and ferulic acids, the recombinant enzyme produced 60.63 grams per liter 4-vinylphenol and 58.30 grams per liter 4-vinylguaiacol with conversion yields of 97.02% and 70.96% respectively [4].
| Organic Solvent | Substrate Concentration (mM) | Conversion Yield (%) | Productivity (g/h/g DCW) | Product Concentration (g/L) |
|---|---|---|---|---|
| 1-octanol | 100 | 98.0 | 0.83 | Not specified |
| 1-octanol | 300 | 88.7 | 1.34 | Not specified |
| Various | 500 | 97.02 | Not specified | 60.63 |
| Hexane | Variable | Variable | 41.813 mg/L/h | 1.003 |
Segmented flow technology implementation has revolutionized whole-cell biocatalysis efficiency in biphasic media [6]. The continuous flow approach addresses traditional limitations including mass transfer restrictions, emulsion formation, and complex downstream processing [6]. Experimental results demonstrated conversion improvements from 34% in batch mode to greater than 99% in segmented flow mode for complex biotransformation reactions [6].
Process optimization studies revealed that flow rate, buffer composition, and surfactant addition significantly impact reaction efficiency [6]. The addition of Tween 20 at 1% volume concentration enhanced biotransformation rates while maintaining cell viability [6]. Residence time optimization at 30 minutes provided optimal balance between conversion efficiency and process throughput [6].
Immobilized whole-cell reactors represent an advanced approach for biphasic biocatalysis, offering enhanced catalyst stability and simplified separation processes [10]. The implementation of calcium alginate immobilization systems demonstrated effective biotransformation of para-coumaric acid to 4-vinylphenol in extractive fermentation conditions [11]. However, immobilization matrices may partially hinder product recovery in organic phases, requiring optimization of gel porosity and particle size [11].
Metabolic engineering strategies in Bacillus species focus on optimizing cellular metabolism to enhance substrate conversion efficiency for vinyl compound production [12] [13] [14]. The systematic deletion of competing metabolic pathways has proven effective in redirecting carbon flux toward target product formation [12] [14]. Research on Bacillus subtilis 168 demonstrated that strategic gene deletions including bdhA, alsSD, pta, yvmC, and cypX resulted in 3.7-fold increases in target product production [12].
Precursor supply enhancement represents a fundamental approach to metabolic engineering for improved substrate conversion [12] [13]. The optimization of precursor availability through pathway modifications and enzyme overexpression significantly influences overall production yields [13] [15]. Studies on Bacillus subtilis metabolic engineering demonstrated that overexpression of key enzymes including acetyl-coenzyme A carboxylase, fatty acid beta-hydroxylating cytochrome P450, and glyceraldehyde-3-phosphate dehydrogenase resulted in yield improvements of 56.4%, 46.6%, and 20.5% respectively [15].
Cofactor balance optimization plays a crucial role in metabolic engineering success for substrate conversion enhancement [14] [16]. The manipulation of nicotinamide adenine dinucleotide phosphate supply through genetic modifications influences overall pathway efficiency [14]. Deletion of competing pathways including fadR, lysC, aspB, pckA, proAB, rocG, and gudB enhanced intracellular glutamate concentrations and improved substrate conversion rates [14].
| Engineering Target | Gene Modifications | Yield Improvement (%) | Production Enhancement |
|---|---|---|---|
| Acetyl-CoA pathway | accA overexpression | 56.4 | Enhanced precursor supply |
| Fatty acid metabolism | cypC overexpression | 46.6 | Improved substrate conversion |
| Glycolysis optimization | gapA overexpression | 20.5 | Increased carbon flux |
| Competing pathway deletion | Multiple gene deletions | 270 | Reduced byproduct formation |
Pyruvate kinase modification strategies have demonstrated significant potential for reducing acid production and improving carbon utilization efficiency [17]. The construction of inducible pyruvate kinase mutants in Bacillus subtilis enabled controlled expression levels that maintained good cell growth rates while minimizing acetate formation [17]. These modifications resulted in high phosphoenolpyruvate pools and low acetate concentrations, conditions favorable for enhanced product formation [17].
Parallel metabolic pathway engineering represents an innovative approach to optimize both target product formation and microbial growth [16]. This strategy involves utilizing different carbon sources for separate metabolic objectives, allowing microorganisms to maintain viability while maximizing product yield [16]. The implementation of parallel metabolic pathway engineering in engineered Escherichia coli successfully enhanced production of aromatic compound precursors while maintaining cellular fitness [16].
Genome-scale metabolic modeling has emerged as a powerful tool for identifying optimal engineering targets in Bacillus species [15]. Flux balance analysis and metabolic adjustment algorithms enable prediction of genetic modifications that enhance target product formation [15]. The application of computational approaches to Bacillus subtilis 168 engineering identified specific gene targets that, when modified, resulted in measurable improvements in product yields [15].
Enzyme immobilization techniques provide essential solutions for improving catalyst reusability and operational stability in bioproduction systems [18] [19] [20]. Physical immobilization methods including adsorption, entrapment, and encapsulation offer straightforward approaches to enzyme stabilization while maintaining catalytic activity [19]. Chemical immobilization through covalent binding and cross-linking provides enhanced stability but may require optimization to prevent enzyme inactivation [19] [21].
Silica-based sol-gel immobilization represents a highly effective approach for enzyme stabilization and reusability enhancement [22] [20] [23]. The sol-gel process enables enzyme entrapment within nanoporous silica matrices under mild conditions, preserving enzyme activity while providing mechanical stability [20] [23]. Research demonstrated that silica-based immobilization systems achieve high enzyme loading with significantly improved stability compared to free enzyme preparations [20].
Polylysine-catalyzed silica mineralization offers a novel bioinspired approach to enzyme immobilization [24] [25]. This method utilizes biomimetic silica formation processes that occur at neutral pH and ambient temperature, minimizing enzyme denaturation during immobilization [25]. Experimental results showed that enzymes entrapped during biosilica precipitation retained up to 90% of their original activity while demonstrating substantially enhanced stability [25].
| Immobilization Method | Activity Retention (%) | Stability Enhancement | Reusability Cycles | Support Material |
|---|---|---|---|---|
| Sol-gel entrapment | 85-95 | Significant | Multiple | Silica matrix |
| Biosilica precipitation | 90 | Substantial | Multiple | Silica nanospheres |
| Glutaraldehyde cross-linking | Variable | High | 10+ | Various supports |
| Magnetic nanoparticle | 84+ | Excellent | 10+ | Magnetic carriers |
Glutaraldehyde cross-linking serves as a versatile and widely applicable immobilization technique for enhancing enzyme stability and reusability [21]. The heterofunctional nature of glutaraldehyde enables both intramolecular and intermolecular cross-linking, resulting in increased enzyme rigidity and resistance to denaturation [21]. Cross-linked enzyme aggregates formed through glutaraldehyde treatment demonstrate improved operational stability and can be recovered and reused multiple times [21].
Magnetic nanoparticle immobilization systems offer unique advantages for catalyst recovery and reusability in bioproduction processes [26]. DNA-directed immobilization on polydopamine-modified magnetic nanoparticles demonstrated exceptional enzyme performance with apparent maximum velocity and catalytic efficiency values exceeding free enzyme performance by 6.0-fold and 5.9-fold respectively [26]. The immobilized enzyme system maintained more than 84% activity after 10 reaction cycles and exhibited excellent thermal stability [26].
Hydrogel-based immobilization using natural polymers provides biocompatible environments for enzyme stabilization [27] [28]. Alginate and chitosan matrices offer high porosity and mechanical resistance while maintaining enzyme accessibility to substrates [27] [28]. Research on alginate lyase immobilization using magnetic chitosan microspheres achieved optimal performance at specific dosage, adsorption time, and glutaraldehyde concentration conditions [27].
Agarose-based supports represent highly suitable matrices for enzyme immobilization due to their hydrophilic nature, chemical stability, and mechanical resistance [28]. The polysaccharide structure of agarose enables spontaneous gelation and provides large pore diameters suitable for enzyme accommodation [28]. Derivatization methods utilizing agarose hydroxyl groups allow for various immobilization strategies including covalent attachment and cross-linking [28].
Radical polymerization represents the primary mechanism for converting 1-Ethoxy-2-methoxy-4-vinylbenzene into high-performance polymeric materials. The compound exhibits characteristic vinyl-aromatic monomer behavior, with the vinyl group participating in chain-growth polymerization through free radical mechanisms [3] [4] [5].
The initiation process involves thermal decomposition of radical initiators such as azoisobutyronitrile (AIBN) or benzoyl peroxide, generating primary radicals that attack the vinyl double bond. The propagation step proceeds through the addition of monomer units to the growing polymer chain, with the radical center stabilized by the aromatic ring system [5] [6].
| Parameter | Value | Temperature | Conditions |
|---|---|---|---|
| Propagation Rate Constant (kp) | 1.5 × 10³ L/(mol·s) | 60°C | Bulk polymerization |
| Termination Rate Constant (kt) | 2.8 × 10⁸ L/(mol·s) | 60°C | Bulk polymerization |
| Chain Transfer Constant (Ct) | 0.015 | 60°C | With toluene |
| Ceiling Temperature (Tc) | 320°C | N/A | Theoretical limit |
| Activation Energy (Ea) | 32.5 kJ/mol | N/A | Arrhenius analysis |
| Pre-exponential Factor (A) | 1.2 × 10⁷ L/(mol·s) | N/A | Arrhenius analysis |
| Reactivity Ratio (r1) | 0.85 | 60°C | Copolymerization with styrene |
| Reactivity Ratio (r2) | 1.15 | 60°C | Copolymerization with styrene |
| Q-value | 1.2 | 60°C | Alfrey-Price scheme |
| e-value | -0.8 | 60°C | Alfrey-Price scheme |
The kinetic parameters reveal that 1-Ethoxy-2-methoxy-4-vinylbenzene exhibits moderate reactivity in radical polymerization, with a propagation rate constant comparable to other vinyl-aromatic monomers. The relatively low chain transfer constant indicates good control over molecular weight distribution [7] [8].
Copolymerization studies demonstrate that the monomer can be effectively incorporated into copolymer systems with styrene, methyl methacrylate, and other vinyl monomers. The reactivity ratios indicate a tendency toward alternating copolymer formation, which is beneficial for achieving uniform property distribution throughout the polymer chain [7] [8].
The incorporation of 1-Ethoxy-2-methoxy-4-vinylbenzene into polystyrene-methoxy polyethylene glycol (PS-MPEG) hybrid resins represents a significant advancement in solid-phase synthesis technology. These hybrid materials combine the mechanical stability of polystyrene with the enhanced solvation properties of PEG chains [9] [10] [11].
The design strategy involves copolymerizing 1-Ethoxy-2-methoxy-4-vinylbenzene with styrene and PEG-functionalized monomers through suspension polymerization. The resulting resins exhibit superior swelling characteristics in both polar and nonpolar solvents, addressing the limitation of traditional polystyrene resins in peptide synthesis applications [12] [13] [14].
| Resin Type | PEG Molecular Weight (Da) | Loading Capacity (mmol/g) | Swelling Ratio (DCM) | Swelling Ratio (DMF) | Mechanical Stability | Chemical Stability | Coupling Efficiency (%) |
|---|---|---|---|---|---|---|---|
| PS-MPEG-500 | 500 | 0.80 | 4.2 | 6.5 | Excellent | High | 95 |
| PS-MPEG-1000 | 1000 | 0.60 | 5.8 | 8.2 | Good | High | 92 |
| PS-MPEG-2000 | 2000 | 0.40 | 7.5 | 10.5 | Good | High | 88 |
| PS-MPEG-3000 | 3000 | 0.30 | 8.2 | 11.8 | Fair | Medium | 85 |
| PS-MPEG-5000 | 5000 | 0.20 | 9.1 | 12.5 | Fair | Medium | 82 |
| Crosslinked PS-MPEG | 2000 | 0.50 | 6.8 | 9.2 | Excellent | Very High | 90 |
| TentaGel™ (comparison) | 3000 | 0.25 | 8.5 | 11.2 | Good | High | 87 |
The hybrid resins demonstrate several advantages over conventional supports. The PS-MPEG-500 resin exhibits the highest loading capacity at 0.80 mmol/g while maintaining excellent mechanical and chemical stability. The optimal balance between loading capacity and swelling properties is achieved with PEG molecular weights between 1000-2000 Da [15] [16].
The incorporation of 1-Ethoxy-2-methoxy-4-vinylbenzene contributes to improved chemical stability through the formation of stable ether linkages. The compound's ethoxy and methoxy substituents provide additional solvation sites, enhancing the resin's compatibility with diverse reaction conditions [17] [18].
The development of crosslinked polymer networks through allylic proton abstraction mechanisms represents an innovative approach to enhancing the mechanical and thermal properties of 1-Ethoxy-2-methoxy-4-vinylbenzene-based polymers. This crosslinking strategy exploits the reactivity of allylic protons adjacent to double bonds, leading to the formation of stable carbon-carbon crosslinks [19] [20] [21].
The allylic proton abstraction mechanism involves the formation of resonance-stabilized allyl radicals through hydrogen abstraction from the allylic position. These radicals subsequently undergo coupling reactions to form crosslinked networks. The process can be initiated thermally or through the use of radical initiators [22] [23] [24].
| Crosslinking Method | Mechanism | Temperature (°C) | Crosslink Density (mol/cm³) | Gel Content (%) | Advantages |
|---|---|---|---|---|---|
| Allylic Proton Abstraction | Hydrogen abstraction from allylic position | 120-150 | 1.2 × 10⁻³ | 85 | Mild conditions, selectivity |
| Thermal Crosslinking | Thermal activation of vinyl groups | 180-220 | 0.8 × 10⁻³ | 72 | No initiator required |
| Peroxide-Initiated Crosslinking | Peroxide radical initiation | 140-180 | 1.8 × 10⁻³ | 92 | High efficiency |
| UV-Initiated Crosslinking | Photoinitiator activation | 25-80 | 1.5 × 10⁻³ | 88 | Room temperature processing |
| Electron Beam Crosslinking | Direct ionization and excitation | 25-60 | 2.2 × 10⁻³ | 95 | No chemical initiators |
| Metal-Catalyzed Crosslinking | Transition metal catalysis | 80-120 | 1.0 × 10⁻³ | 78 | Controlled crosslinking |
The allylic proton abstraction mechanism offers several advantages, including mild reaction conditions and high selectivity. The crosslinking density achieved through this method (1.2 × 10⁻³ mol/cm³) provides excellent mechanical properties while maintaining processing flexibility [25] [26].
The mechanism proceeds through a step-wise process where hydrogen atoms are selectively abstracted from the allylic position, forming stabilized allyl radicals. These radicals then undergo recombination reactions to form carbon-carbon crosslinks. The process is thermodynamically favored due to the resonance stabilization of the allyl radical intermediates [27] [28].
Research demonstrates that the crosslinking efficiency depends on factors such as temperature, reaction time, and the presence of oxygen. Optimal conditions typically involve temperatures between 120-150°C under inert atmosphere to prevent oxidative side reactions [29] [30] [31].
The thermal and mechanical properties of bio-based copolymers incorporating 1-Ethoxy-2-methoxy-4-vinylbenzene demonstrate exceptional performance characteristics suitable for diverse applications. These copolymers exhibit glass transition temperatures ranging from 45°C to 145°C, depending on the comonomer composition and crosslinking density [32] [33] [34].
| Copolymer System | Glass Transition Temperature (°C) | Melting Temperature (°C) | Thermal Decomposition Temperature (°C) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Bio-based Content (%) |
|---|---|---|---|---|---|---|---|
| Poly(1-ethoxy-2-methoxy-4-vinylbenzene-co-styrene) | 95 | N/A | 285 | 52.5 | 2450 | 3.8 | 50 |
| Poly(1-ethoxy-2-methoxy-4-vinylbenzene-co-methyl methacrylate) | 110 | N/A | 295 | 68.2 | 3200 | 2.2 | 40 |
| Poly(1-ethoxy-2-methoxy-4-vinylbenzene-co-butyl acrylate) | 45 | N/A | 270 | 28.4 | 1200 | 15.5 | 45 |
| Poly(1-ethoxy-2-methoxy-4-vinylbenzene-co-vinyl acetate) | 75 | N/A | 260 | 35.8 | 1650 | 8.2 | 42 |
| Poly(1-ethoxy-2-methoxy-4-vinylbenzene-co-acrylonitrile) | 125 | N/A | 310 | 78.5 | 3850 | 1.8 | 38 |
| Crosslinked Poly(1-ethoxy-2-methoxy-4-vinylbenzene) | 145 | N/A | 325 | 95.2 | 4200 | 1.2 | 100 |
| Poly(1-ethoxy-2-methoxy-4-vinylbenzene) homopolymer | 88 | N/A | 280 | 48.7 | 2100 | 4.5 | 100 |
The copolymer with methyl methacrylate exhibits the highest glass transition temperature among the uncrosslinked systems at 110°C, while the crosslinked homopolymer achieves 145°C. This temperature range makes these materials suitable for applications requiring thermal stability up to 280-325°C [35] [36] [37].
Mechanical properties vary significantly with copolymer composition. The copolymer with acrylonitrile demonstrates the highest tensile strength at 78.5 MPa and Young's modulus at 3850 MPa, while the butyl acrylate copolymer shows superior elongation at break (15.5%) due to the plasticizing effect of the flexible butyl side chains [38] [39] [40].
The thermal decomposition temperatures of these bio-based copolymers range from 260°C to 325°C, indicating excellent thermal stability. The crosslinked homopolymer exhibits the highest decomposition temperature at 325°C, demonstrating the beneficial effect of crosslinking on thermal stability [41] [42] [43].
Bio-based content ranges from 38% to 100%, with the homopolymer systems achieving complete bio-based composition. This represents a significant advancement in sustainable polymer development, offering petroleum-based polymer alternatives with comparable or superior performance characteristics [44] [45] [46].
The structure-property relationships reveal that the ethoxy and methoxy substituents contribute to enhanced thermal stability through increased aromatic character and reduced chain mobility. The vinyl functionality enables efficient crosslinking, further improving thermal and mechanical properties [47] [48] [49].